molecular formula C13H17FN2O B2626504 N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide CAS No. 926199-67-9

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide

Cat. No.: B2626504
CAS No.: 926199-67-9
M. Wt: 236.29
InChI Key: AEMBEDJANFYSAP-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C13H17FN2O and a molecular weight of 236.29 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a cyclohexane ring attached to a carboxamide group

Scientific Research Applications

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide typically involves the reaction of 5-amino-2-fluoroaniline with cyclohexanecarboxylic acid chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the amino group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-(5-amino-2-chlorophenyl)cyclohexanecarboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(5-amino-2-bromophenyl)cyclohexanecarboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-(5-amino-2-methylphenyl)cyclohexanecarboxamide: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and metabolic resistance of compounds, making them valuable in drug design and development .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMBEDJANFYSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926199-67-9
Record name N-(5-amino-2-fluorophenyl)cyclohexanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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